5-甲氧基吡啶-2-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

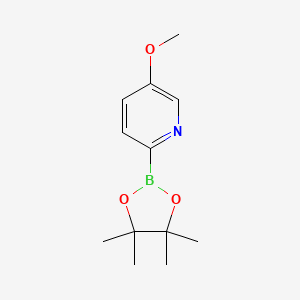

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting 2-methoxypyridine with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium or nickel complex.

Boronic Ester Formation: Another method involves the formation of boronic esters by reacting 2-methoxypyridine with triisopropyl borate followed by subsequent esterification with pinacol.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high yields and purity.

Types of Reactions:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form pyridine derivatives.

Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Pyridine N-oxides: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

科学研究应用

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: It is employed in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.

Medicine: The compound is a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

作用机制

Target of Action

The primary target of 5-Methoxypyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new Pd–C bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound is incompatible with oxidizing agents, air, and heat . It is recommended to be stored in a refrigerated environment (2-4°C) to maintain its stability .

相似化合物的比较

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyridine ring.

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic acid derivative but with a thiophene ring instead of pyridine.

Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts different electronic and steric properties compared to thiophene or simple boronic acids. This makes it particularly useful in specific cross-coupling reactions and biological applications.

生物活性

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 445264-61-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects based on existing literature and research findings.

Molecular Formula : C12H18BNO3

Molecular Weight : 235.09 g/mol

Structure : The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boron-containing reagents. The dioxaborolane unit is particularly notable for its role in enhancing the compound's solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance:

- Inhibitory Effects on Kinases : Research shows that derivatives of this compound can inhibit specific kinases such as DYRK1A and GSK-3β. For example, derivatives with similar structures demonstrated IC50 values in the nanomolar range against these targets .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Example 1 | DYRK1A | 10 |

| Example 2 | GSK-3β | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using microglial cell lines. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokines such as IL-6 and NO levels at low concentrations (1 µM), indicating its potential as an anti-inflammatory agent .

Study on DYRK1A Inhibition

Evaluation of Cytotoxicity

Another case study assessed the cytotoxic effects of several derivatives on HT-22 (neuronal) and BV-2 (microglial) cells. The results indicated that while some compounds caused a significant decrease in cell viability at higher concentrations (50 µM), others maintained cell viability across tested concentrations .

属性

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCFIMUSDWSHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。